Chloromethyl benzoate
Overview
Description
Chloromethyl benzoate is a chemical compound with the molecular formula C8H7ClO2. It has an average mass of 170.593 Da and a mono-isotopic mass of 170.013458 Da12.
Synthesis Analysis
The synthesis of Chloromethyl benzoate involves various methods. One method involves the use of zinc chloride, ferric chloride, and other Lewis acid catalysts. In this method, 3-chloro methyl benzoic acid is synthesized from benzoyl chloride and paraformaldehyde in a solvent in one step3. Another method involves the photolysis of 4-(chloromethyl)benzoate moieties4.
Molecular Structure Analysis
The molecular structure of Chloromethyl benzoate consists of a benzene ring attached to a chloromethyl ester group15. The compound has two hydrogen bond acceptors, no hydrogen bond donors, and three freely rotating bonds1.
Chemical Reactions Analysis
Chloromethyl benzoate can undergo various chemical reactions. For instance, it can react with chlorine or bromine in the presence of a catalyst, replacing one of the hydrogen atoms on the ring by a chlorine or bromine atom6.
Physical And Chemical Properties Analysis
Chloromethyl benzoate is a liquid at room temperature28. It has a density of 1.2±0.1 g/cm3, a boiling point of 261.2±23.0 °C at 760 mmHg, and a flash point of 127.9±18.1 °C1. The compound has a molar refractivity of 42.9±0.3 cm3 and a molar volume of 138.7±3.0 cm31.
Scientific Research Applications
Environmental Impact and Biodegradation
Chloromethyl benzoate and related chlorinated benzoates have significant environmental relevance. Their degradation is crucial for environmental health. Chlorinated benzoates are subject to anaerobic degradation where they are used as electron acceptors by certain anaerobic bacteria. This degradation process is vital for reducing environmental pollution and is used by bacteria for growth. The change of Gibbs energy of the reduction reaction of chlorinated benzoates, including chloromethyl benzoate, can be predicted using quantum chemistry calculations, which is important for understanding their environmental impact (Tang, Wang, & Zhou, 2010).
Industrial and Chemical Synthesis
Chloromethyl benzoate is used in various chemical syntheses. For instance, it is involved in the synthesis of compounds like benzyl 4-hydroxy benzoate using microwave irradiation, which is a significant method in the field of chemical engineering (Ding Man-hua, 2005). Moreover, chloromethyl benzoate is utilized in photolysis reactions for the formation of benzyl benzoates, an important reaction in organic chemistry (Amiri-Attou, Terme, Médebielle, & Vanelle, 2008).
Biomedical Research
While direct applications of chloromethyl benzoate in biomedical research are limited, its derivatives and related compounds are often studied. For example, sodium benzoate, a related compound, has been studied for its potential use in treating schizophrenia (Lane et al., 2013). Additionally, the antibacterial activity of acidified sodium benzoate against various pathogens has been investigated, which is relevant for food preservation and safety (Chen & Zhong, 2018).
Safety And Hazards
Chloromethyl benzoate is considered hazardous. It causes severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled910.
Future Directions
Chloromethyl benzoate has potential applications in the fabrication of hybrid materials containing polymers and nanocarbons11. It can be used for surface modification of pristine multi-walled carbon nanotubes (MWCNTs) with benzyl-type polymer side chain radicals generated through photolysis of 4-(chloromethyl)benzoate moieties11.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. Always consult a professional for more detailed information.
properties
IUPAC Name |
chloromethyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXZXICVMMSYPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30967975 | |
Record name | Chloromethyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30967975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl benzoate | |
CAS RN |
5335-05-7 | |
Record name | Methanol, 1-chloro-, 1-benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5335-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloromethyl benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005335057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5335-05-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chloromethyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30967975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloromethyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.868 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROMETHYL BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K5D6QG3XN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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